molecular formula C28H32N2O4 B606072 BI-135585 CAS No. 1114561-85-1

BI-135585

Cat. No.: B606072
CAS No.: 1114561-85-1
M. Wt: 460.574
InChI Key: TXNPQZGSVXLGGP-MMTVBGGISA-N
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Description

The compound BI-135585 is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique oxazinanone ring structure, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-135585 typically involves multi-step organic synthesis. The key steps include:

    Formation of the oxazinanone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxy and methylpropyl groups: These groups can be introduced via selective functionalization reactions.

    Attachment of the phenyl and pyridinyl groups: These steps often involve coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Including crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

BI-135585: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The oxo group in the pyridinyl moiety can be reduced to a hydroxyl group.

    Substitution: Functional groups on the phenyl ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield a ketone or aldehyde derivative.

    Reduction: Can yield an alcohol derivative.

    Substitution: Can yield various substituted phenyl derivatives.

Scientific Research Applications

BI-135585:

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: For studying the interaction of the compound with biological targets, such as enzymes or receptors.

    Biochemistry: For investigating the compound’s effects on cellular processes and metabolic pathways.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of BI-135585 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

BI-135585: can be compared with other similar compounds, such as:

    Oxazinanone derivatives: Which share the oxazinanone ring structure but differ in their substituents.

    Pyridinyl derivatives: Which contain the pyridinyl moiety but differ in their overall structure.

    Phenyl derivatives: Which contain the phenyl ring but differ in their functional groups.

The uniqueness of This compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1114561-85-1

Molecular Formula

C28H32N2O4

Molecular Weight

460.574

IUPAC Name

(6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1

InChI Key

TXNPQZGSVXLGGP-MMTVBGGISA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC(=O)N(C=C2)C)N3CCC(OC3=O)(CC(C)(C)O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI-135585;  BI 135585;  BI135585.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(2-methoxypyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (28 mg, 0.061 mmol), potassium carbonate (17 mg, 2 equiv), and Iodomethane (404, 10 equiv) were mixed with acetonitrile (2.5 mL) and heated at reflux for 4 h. After being cooled to rt, the mixture was acidified with 5% aq HCl and purified by prep HPLC to afford (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (14.4 mg. 52%). LC-MS and 1H NMR (CD3OD) were the same as those of product made by Method 1.
Name
(S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(2-methoxypyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one (200 mg, 0.42 mmol), 4-bromo-1-methylpyridin-2(1H)-one (118 mg, 0.63 mmol), Pd(Ph3P)2Cl2 (20 mg), and 2 M aq Cs2CO3 solution (5 mL, 10 mmol) in 1,4-dioxane (20 mL) was stirred and heated to reflux for 2 h. When the reaction was finished, the mixture was washed with water and extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered, and concentrated to give the crude product, which was purified by preparative TLC to give (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (83 mg, 43%). LC-MS Method 2 tR=1.16 min, m/z=921.5; 1H NMR (CDCl3) 1.11 (s, 3H), 1.18 (s, 3H), 1.22 (t, 1H), 1.52 (m, 3H), 2.21 (s, 2H), 2.22-2.34 (m, 2H), 2.34-2.46 (m, 1H), 2.85 (m, 1H), 3.57 (s, 3H), 5.59 (m, 1H), 6.33 (d, 1H), 6.68 (s, 1H), 7.01 (d, 2H), 7.29-7.41 (m, 8H); 1H NMR (CD3OD) 0.98 (s, 3H), 1.29 (s, 3H), 1.58 (d, 3H), 2.17 (s, 2H), 2.22 (m, 1H), 2.50 (m, 2H), 3.08 (m, 1H), 3.59 (s, 3H), 5.59 (m, 1H), 6.61 (d, 1H), 6.66 (s, 1H), 7.08 (m, 2H), 7.30-7.40 (5H), 7.42 (d, 2H), 7.70 (d, 1H).
Quantity
118 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-iodo-1-methylpyridin-2(1H)-one (0.909 g, 3.76 mmol), (S)-6-(2-hydroxy-2-methylpropyl)-6-phenyl-3-((S)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)-1,3-oxazinan-2-one (1.5 g, 3.13 mmol), 2 M aq Cs2CO3 (3 mL, 6 mmol), and PdCl2(PPh3)2 (0.201 g, 0.282 mmol) in 1,4-dioxane (15 mL) was refluxed under N2 for 2 hours. The reaction mixture was filtered, and the filtrate was extracted with EtOAc. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated to obtain the crude compound, which was purified by preparative HPLC and chiral HPLC to obtain (S)-6-(2-hydroxy-2-methylpropyl)-3-((S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one (399 mg, 28%). LC-MS and 1H NMR (CD3OD) were the same as those of product made by Method 1. The compound was recrystallized using below methods.
Quantity
0.909 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.201 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 25% KOH in MeOH (1.21 g, 5.41 mmol) is added to a solution of 14 (1.00 g, 1.80 mmol) in 1-methylpyrrolidin-2-one (NMP, 4 mL). The resultant mixture is stirred at about 25° C. for 15 h, treated with water (15 mL), and stirred at 25° C. for 0.5 h. The resultant solids are collected via filtration, rinsed with MeOH/water (⅓, 20 mL), and dried to provide 13 as white solid. Yield: 0.68 g, 81.4%. Purity: 99.6 area % at 220 nm. 1H NMR (DMSO-d6, 500 MHz): δ 7.74 (d, J=7.1 Hz, 1H), 7.43 (d, J=7.7 Hz, 2H), 7.34 (m, 5H), 6.95 (d, J=7.7 Hz, 2H), 6.56 (s, 1H), 6.47 (d, J=6.0 Hz, 1H), 5.43 (m, 1H), 4.26 (s, 1H), 3.43 (s, 3H, 3.33 (s, 2H), 3.02 (m, 1H), 2.43 (m, 1H), 2.14 (m, 1H), 2.02 (s, 2H), 1.46 (d, J=6.8 Hz, 3H), 1.18 (s, 3H), 0.87 (s, 3H); 13C NMR (DMSO-d6, 400 MHz): δ 161.93, 152.44, 150.05, 143.37, 141.24, 139.85, 135.32, 128.33, 127.22, 127.10, 126.26, 124.90, 114.68, 103.70, 83.04, 69.30, 54.01, 52.62, 36.35, 36.22, 31.51, 30.81, 29.91, 15.46.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
14
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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